N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
CAS No.:
Cat. No.: VC16110473
Molecular Formula: C25H31BrCl2N4
Molecular Weight: 538.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H31BrCl2N4 |
|---|---|
| Molecular Weight | 538.3 g/mol |
| IUPAC Name | 4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+; |
| Standard InChI Key | LYDCXADWPOEZBZ-GYVLLFFHSA-N |
| Isomeric SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl |
| Canonical SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl |
Introduction
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride is a complex organic compound with a molecular formula of C25H31BrCl2N4 and a molecular weight of approximately 538.35 g/mol . This compound is a derivative of quinazoline, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Preparation
The synthesis of N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride typically involves multi-step organic synthesis techniques. The process may include the formation of the quinazoline core, followed by the introduction of the bromostyryl and chloro substituents, and finally the attachment of the diethylpentane-1,4-diamine moiety .
Research Findings
| Property | Description |
|---|---|
| Molecular Formula | C25H31BrCl2N4 |
| Molecular Weight | 538.35 g/mol |
| CAS Number | 1173013-52-9 |
| Purity | ≥98% |
| Synonyms | 2-[(1E)-2-(4-bromophenyl)ethenyl]-7-chloro-N-[5-(diethylamino)pentan-2-yl]quinazolin-4-amine hydrochloride |
Given the lack of detailed research findings specific to this compound, further studies are needed to fully understand its biological and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume